molecular formula C18H18N2O2 B6566039 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922131-33-7

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6566039
CAS RN: 922131-33-7
M. Wt: 294.3 g/mol
InChI Key: PSTBZOKGMUUTSK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (DMTQ) is a synthetic compound that has been studied for its potential therapeutic applications. DMTQ has a unique chemical structure composed of an amide, a benzene ring, and an oxo-tetrahydroquinoline moiety. This compound has been studied for its potential to act as an anti-inflammatory agent, as well as for its ability to modulate the production of reactive oxygen species (ROS). DMTQ has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, DMTQ has been found to have antioxidant activity and to be able to modulate the production of nitric oxide.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not yet fully understood. Studies have shown that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been found to be able to modulate the production of nitric oxide and to have antioxidant activity. It is thought that the compound is able to modulate the production of ROS and to reduce inflammation by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects
Studies have demonstrated that this compound is able to reduce inflammation and oxidative stress in mice. Additionally, the compound has been found to inhibit the production of prostaglandins, to modulate the production of nitric oxide, and to have antioxidant activity. These effects suggest that this compound may have potential therapeutic applications for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

The synthesis of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is relatively straightforward and involves the reaction of benzene-1,3-dicarboxylic acid with 2-amino-6-methyl-tetrahydroquinoline in an aqueous medium. The reaction is catalyzed by an acid such as sulfuric acid and proceeds via a nucleophilic substitution reaction. The product of the reaction is then isolated and purified by recrystallization. The advantages of this synthesis method include its simplicity and cost-effectiveness. The main limitation of this method is that the product is not very pure, as impurities can remain in the final product.

Future Directions

The potential therapeutic applications of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are still being explored and there are many future directions for research. These include further studies to elucidate the compound’s mechanism of action, as well as studies to evaluate its potential for the treatment of various inflammatory conditions. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Other potential future directions include studies to evaluate the compound’s potential to modulate the production of ROS and to modulate the production of nitric oxide.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is relatively straightforward and involves the reaction of benzene-1,3-dicarboxylic acid with 2-amino-6-methyl-tetrahydroquinoline in an aqueous medium. The reaction is catalyzed by an acid such as sulfuric acid and proceeds via a nucleophilic substitution reaction. The product of the reaction is then isolated and purified by recrystallization.

Scientific Research Applications

3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied extensively in the laboratory for its potential therapeutic applications. In vitro studies have demonstrated the compound’s ability to act as an anti-inflammatory agent, to modulate the production of ROS, and to inhibit the production of prostaglandins. Additionally, this compound has been found to have antioxidant activity and to be able to modulate the production of nitric oxide. In vivo studies have demonstrated that this compound has the potential to reduce inflammation and oxidative stress in mice.

properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-3-4-14(9-12(11)2)18(22)19-15-6-7-16-13(10-15)5-8-17(21)20-16/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTBZOKGMUUTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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